molecular formula C18H16Cl2FN3O2 B13146229 N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

Cat. No.: B13146229
M. Wt: 396.2 g/mol
InChI Key: ZVBAZLJKWLHQQV-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common starting materials might include 2-aminobenzonitrile and various substituted anilines. The reactions often require specific catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce different functional groups.

Scientific Research Applications

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying cellular processes.

    Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: Similar structure and used for similar therapeutic purposes.

Uniqueness

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine may have unique properties due to the specific substitutions on the quinazoline core, which could affect its biological activity and selectivity.

Properties

Molecular Formula

C18H16Cl2FN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

N-(3-chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C18H16Cl2FN3O2/c1-25-15-9-14-11(8-16(15)26-7-3-6-19)18(23-10-22-14)24-13-5-2-4-12(20)17(13)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,23,24)

InChI Key

ZVBAZLJKWLHQQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OCCCCl

Origin of Product

United States

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